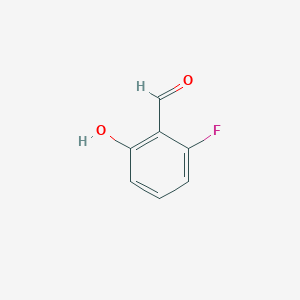

2-Fluoro-6-hydroxybenzaldehyde

Descripción general

Descripción

2-Fluoro-6-hydroxybenzaldehyde is a compound that can be inferred to have a benzene ring with a fluorine atom and a hydroxyl group attached to it, as well as an aldehyde functional group. While the provided papers do not directly discuss 2-Fluoro-6-hydroxybenzaldehyde, they do provide insights into similar compounds which can help us understand the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of fluorinated benzaldehydes is not directly described in the provided papers. However, the synthesis of related compounds typically involves the introduction of a fluorine atom into the benzene ring, which can be achieved through various halogenation reactions. The aldehyde group can be introduced through formylation reactions such as the Vilsmeier-Haack reaction or by oxidation of the corresponding alcohol .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-hydroxybenzaldehyde can be predicted based on the studies of similar compounds. For instance, the rotational spectra of 2-fluorobenzaldehyde (2-FBD) have been recorded, and two planar rotamers were observed, which correspond to different orientations of the carbonyl bond relative to the benzene ring . This suggests that 2-Fluoro-6-hydroxybenzaldehyde may also exhibit rotamerism due to the presence of the aldehyde group.

Chemical Reactions Analysis

The reactivity of 2-Fluoro-6-hydroxybenzaldehyde can be inferred from the behavior of similar compounds. For example, a fluorogenic aldehyde bearing a 1,2,3-triazole moiety has been used to monitor the progress of aldol reactions . This indicates that the aldehyde group in 2-Fluoro-6-hydroxybenzaldehyde could participate in similar condensation reactions. The presence of the fluorine atom may affect the electron density of the benzene ring and thus influence its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-6-hydroxybenzaldehyde can be deduced from related compounds. Vibrational spectroscopy studies, such as FT-IR and FT-Raman, provide information on the vibrational modes of the molecule, which are related to its structure . The introduction of a fluorine atom is known to cause bond length alternation in the benzene ring and can affect the molecule's dipole moment and polarizability . Additionally, the presence of the hydroxyl group could lead to the formation of hydrogen bonds, affecting the compound's solubility and boiling point.

Aplicaciones Científicas De Investigación

Synthesis and Adrenergic Activity

2-Fluoro-6-hydroxybenzaldehyde has been utilized in the synthesis of various fluorinated compounds, significantly impacting their adrenergic properties. For instance, Kirk et al. (1986) found that fluorination of phenylephrine analogs, including 6-fluorophenylephrine synthesized from fluorinated 3-hydroxybenzaldehydes, alters their potency as alpha 1-adrenergic agonists. This demonstrates the compound's role in modifying adrenergic receptor affinity and selectivity (Kirk et al., 1986).

Synthesis and Anticancer Activity

In the field of cancer research, 2-Fluoro-6-hydroxybenzaldehyde has been employed in synthesizing fluorinated analogues of combretastatins, as reported by Lawrence et al. (2003). These analogues retain potent cell growth inhibitory properties, highlighting the compound's potential in developing anticancer agents (Lawrence et al., 2003).

Chemosensor Development

Gao et al. (2014) explored the use of 2-Fluoro-6-hydroxybenzaldehyde derivatives in creating chemosensors for copper ion detection. Their research indicates the compound's significance in developing sensitive and selective detection methods for metal ions (Gao et al., 2014).

Bioconversion and Fungus Research

Lauritsen and Lunding (1998) utilized fluoro-labelled substrates, including derivatives of 2-Fluoro-6-hydroxybenzaldehyde, to examine the bioconversion potential of the fungus Bjerkandera adusta. This research provides insights into the biotransformation of halogenated aromatic compounds by fungi (Lauritsen & Lunding, 1998).

Herbicide Synthesis

Gong Qi-sun (2005) reported the synthesis of 2-Fluoro-6-hydroxy-N-substitutedaryl benzylamine derivatives, key intermediates in the production of pyrimidinyloxybenzylamine herbicides, starting from 2,6-difluorobenzaldehyde. This indicates the compound's importance in the development of herbicides (Gong Qi-sun, 2005).

Safety And Hazards

Propiedades

IUPAC Name |

2-fluoro-6-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2/c8-6-2-1-3-7(10)5(6)4-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIBGCDUHZBOLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371993 | |

| Record name | 2-Fluoro-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-hydroxybenzaldehyde | |

CAS RN |

38226-10-7 | |

| Record name | 2-Fluoro-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluorosalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

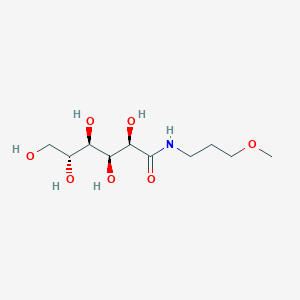

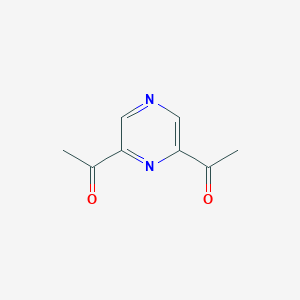

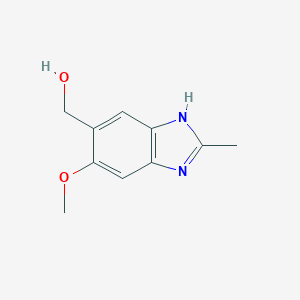

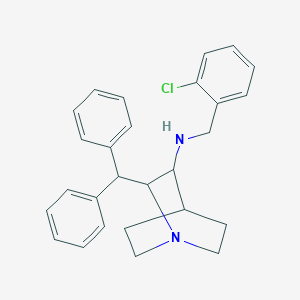

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

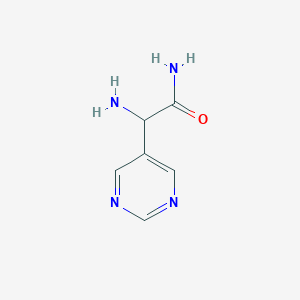

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B135478.png)